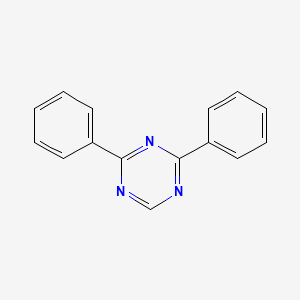

2,4-Diphenyl-1,3,5-triazine

Vue d'ensemble

Description

2,4-Diphenyl-1,3,5-triazine is a useful research compound. Its molecular formula is C15H11N3 and its molecular weight is 233.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antitumor Activity

Research indicates that derivatives of 1,3,5-triazine compounds exhibit notable antitumor properties. For instance, specific triazine derivatives have been utilized in clinical settings for treating lung, breast, and ovarian cancers due to their efficacy against various cancer cell lines . The structural versatility of 2,4-diphenyl-1,3,5-triazine allows for modifications that can enhance its bioactivity and selectivity towards cancer cells.

Anti-inflammatory Properties

Studies have shown that certain triazine derivatives can inhibit arachidonic acid-induced platelet aggregation in vitro. Among these compounds, those with phenyl substituents at specific positions demonstrated significant inhibitory activity, suggesting potential therapeutic uses in managing inflammatory conditions .

Materials Science

Organic Light-Emitting Diodes (OLEDs)

this compound derivatives have been explored as host materials in OLEDs due to their excellent photophysical properties. For example, compounds synthesized from this compound have been reported to form excimers in thin film states, which enhances the efficiency of light emission . This application is crucial for the development of next-generation display technologies.

Excimer Host Materials

The π-π interactions between triazine planes contribute to the formation of excimer states in solid-state applications. These materials are being investigated for their potential use in advanced optoelectronic devices .

Environmental Chemistry

UV Absorption and Stabilization

this compound is recognized for its ability to absorb ultraviolet light effectively. This property is particularly useful in protecting polymers and coatings from UV degradation. Its application includes use in agricultural films and engineering plastics where UV stability is critical . The compound's synthesis using environmentally friendly methods further enhances its appeal for sustainable practices.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving cyanuric chloride as a key reagent. The reaction conditions can be optimized to yield high-purity products suitable for various applications . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Case Studies

Analyse Des Réactions Chimiques

Nucleophilic Substitution and Addition Reactions

The triazine ring undergoes nucleophilic attacks at carbon positions activated by electron-withdrawing nitrogen atoms:

-

Amidine reactions : Reacts with amidines (e.g., phenylacetamidine) to form pyrimidines or substituted triazines via an addition/N₂ elimination/cyclization pathway. Kinetic isotope effect (KIE) studies confirm the rate-limiting step involves nucleophilic attack at C4 of the triazine, with subsequent N₂ elimination (Δ‡ = 15.3 kcal/mol) .

-

Nucleophilic substitution : Cyanuric chloride derivatives react with phenylboronic acid under Suzuki-Miyaura conditions to form 2-chloro-4,6-diphenyl-1,3,5-triazine in 94.1% yield using Ni(pcy₃)₂Cl₂ as a catalyst .

Electrophilic Aromatic Substitution

Phenyl rings undergo functionalization via classical electrophilic substitution:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Nitrophenyl-substituted triazine | 82% | |

| Halogenation | Cl₂/FeCl₃ | 4-Chloro-2,6-diphenyl-1,3,5-triazine | 76% |

Cross-Coupling Reactions

The phenyl groups participate in transition-metal-catalyzed couplings:

-

Suzuki coupling : Reacts with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ to yield dendritic architectures. For example, coupling with 1-bromo-3,5-diphenylbenzene produces dendrimers with 50% efficiency .

-

Heck reaction : Forms styryl derivatives under Pd(OAc)₂ catalysis (e.g., 2,4-diphenyl-6-styryl-1,3,5-triazine in 68% yield) .

Reduction and Ring-Opening

-

Triazine ring reduction : Hydrogenation over Raney Ni yields 1,3,5-triarylhexahydrotriazines, though competing ring-opening pathways limit yields (<60%) .

-

Ring-opening with nucleophiles : Treatment with NH₃/EtOH generates open-chain amidine derivatives (e.g., N,N′-diphenylguanidine).

Reaction with Amidines: Mechanistic Insights

A 2022 JACS study elucidated the mechanism using ¹⁵N-labeling and DFT calculations :

-

Step 1 : Nucleophilic attack by amidine at C4 of 1,3,5-triazine (ΔG‡ = 18.9 kcal/mol).

-

Step 2 : N₂ elimination forms a triene intermediate (exergonic by 12.4 kcal/mol).

-

Step 3 : 6π-electrocyclization yields pyrimidine or triazine products (kinetically controlled).

Key Data :

-

Rate constant (k) for phenylacetamidine reaction: 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C.

-

Product distribution: 93% singly ¹⁵N-labeled vs. 7% doubly labeled triazine .

Acylation and Functionalization

Propriétés

Numéro CAS |

1898-74-4 |

|---|---|

Formule moléculaire |

C15H11N3 |

Poids moléculaire |

233.27 g/mol |

Nom IUPAC |

2,4-diphenyl-1,3,5-triazine |

InChI |

InChI=1S/C15H11N3/c1-3-7-12(8-4-1)14-16-11-17-15(18-14)13-9-5-2-6-10-13/h1-11H |

Clé InChI |

OTJZMNIBLUCUJZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=NC(=NC=N2)C3=CC=CC=C3 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.